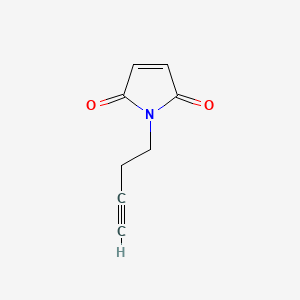
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione is a synthetic organic compound that has garnered interest in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a but-3-yn-1-yl group at the nitrogen atom and a dione functionality at the 2 and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of but-3-yn-1-ol with maleic anhydride in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:
But-3-yn-1-ol+Maleic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The but-3-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
1-(But-3-yn-1-yl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a pyrrole ring.
But-3-yn-1-ol: A simpler compound with a terminal alkyne and alcohol functionality.
Uniqueness
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring, a but-3-yn-1-yl group, and a dione functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
生物活性
1-(But-3-yn-1-yl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention for its diverse biological activities. Pyrrole compounds are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by recent research findings.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that various pyrrole derivatives inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The compounds were evaluated for their antiproliferative effects on PBMCs, showing that several derivatives significantly suppressed cell proliferation.
Table 1: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | Cytokine Inhibition (%) | PBMC Proliferation Inhibition (%) |
|---|---|---|
| 2a | 70 | 85 |
| 2b | 65 | 77 |
| 2c | 60 | 39 |
| 2d | 75 | 77 |
2. Antimicrobial Activity
The antimicrobial potential of pyrrole derivatives has also been explored. In vitro studies demonstrated that these compounds exhibit activity against a range of bacterial strains. The broth microdilution method was employed to assess the Minimum Inhibitory Concentration (MIC) against various pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 2a | Staphylococcus aureus | 12.5 |
| 2b | E. coli | 10 |
| 2c | Pseudomonas aeruginosa | 15 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives. Compounds derived from this compound have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
A series of studies assessed the antiproliferative effects on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited higher efficacy compared to standard drugs like doxorubicin .
Table 3: Anticancer Activity Against Human Cell Lines
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Chalcone-Pyrrole | HepG2 | 20 |
| Chalcone-Pyrrole | MCF-7 | 15 |
The biological activity of pyrrole derivatives is attributed to their ability to interact with cellular targets involved in inflammation and cancer progression. The proposed mechanisms include:
- Inhibition of Cytokine Production : By blocking signaling pathways that lead to cytokine release.
- Disruption of Bacterial Cell Walls : By inhibiting enzymes critical for bacterial cell wall synthesis.
- Induction of Apoptosis in Cancer Cells : Through modulation of apoptotic pathways.
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
1-but-3-ynylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H7NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h1,4-5H,3,6H2 |
InChIキー |
DWHKRCSVWHPEAR-UHFFFAOYSA-N |
正規SMILES |
C#CCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















